
2-(Pentyloxy)pyrimidin-4-amine
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Overview
Description
4-Pyrimidinamine,2-(pentyloxy)- is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound features an amine group at position 4 and a pentyloxy group at position 2, making it a unique derivative of pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine,2-(pentyloxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chloropyrimidine with pentanol in the presence of a base can yield 2-(pentyloxy)pyrimidine.
Amination: The final step involves the introduction of the amine group at position 4. This can be achieved through the reaction of 2-(pentyloxy)pyrimidine with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of 4-Pyrimidinamine,2-(pentyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the pyrimidine core:
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Suzuki-Miyaura Coupling : Reaction of 6-tosyl pterin derivatives with 4-methoxyphenylboronic acid using Pd(COD)₂Cl₂ and SPhos ligand produces biaryl products in 53% yield ( ).
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Mechanochemical approaches (ball milling at 50 Hz, 100°C) reduce reaction times to 90 minutes ( ).
Table 2: Cross-Coupling Performance
Substrate | Coupling Partner | Catalyst System | Yield | Source |
---|---|---|---|---|
Tosylated pterin | 4-Methoxyphenylboronic acid | Pd(COD)₂Cl₂, SPhos, Cs₂CO₃ | 53% |
Amide Formation
The amine group undergoes amide coupling with carboxylic acids using T3P (propylphosphonic anhydride) and DIPEA, yielding acrylamide derivatives ( ). For example:
Reductive Amination
NADH-dependent hydride reduction of imine intermediates (e.g., in proline biosynthesis) highlights the redox versatility of pyrimidine-amine systems ( ).
Spectroscopic Characterization
Key spectroscopic data for derivatives include:
Scientific Research Applications
4-Pyrimidinamine,2-(pentyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine,2-(pentyloxy)- depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Pharmaceutical Applications: It may act as an inhibitor or activator of target proteins, affecting cellular processes and disease progression.
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidinamine: Lacks the pentyloxy group, making it less hydrophobic.
2-(Pentyloxy)pyrimidine: Lacks the amine group, affecting its reactivity and biological activity.
Other Pyrimidine Derivatives: Include compounds with different substituents at various positions on the pyrimidine ring.
Uniqueness
4-Pyrimidinamine,2-(pentyloxy)- is unique due to the presence of both the amine and pentyloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60722-65-8 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-pentoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-7-13-9-11-6-5-8(10)12-9/h5-6H,2-4,7H2,1H3,(H2,10,11,12) |
InChI Key |
CUZYMXJCGASULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NC=CC(=N1)N |
Origin of Product |
United States |
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